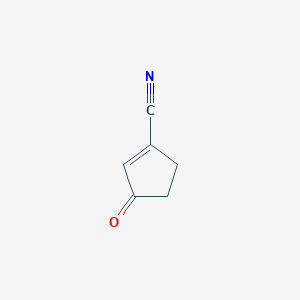

3-Oxocyclopent-1-enecarbonitrile

Vue d'ensemble

Description

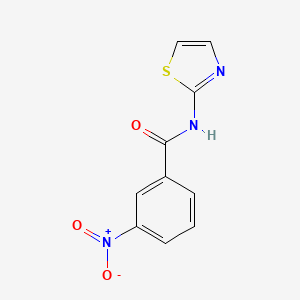

3-Oxocyclopent-1-enecarbonitrile is a chemical compound with the molecular formula C6H5NO . It has a molecular weight of 107.11 .

Synthesis Analysis

There are several methods to synthesize this compound. One method involves the use of acetic acid in methanol at temperatures between 15 - 30℃ . Another method involves a two-stage process with trimethylsilyl cyanide and 3-ethoxycyclopent-2-en-1-one with zinc (II) iodide in dichloromethane .Chemical Reactions Analysis

The preparation of cyclopent-1-enecarbonitriles, including this compound, can be achieved via a tandem Giese/HWE reaction initiated by visible light in the presence of fac-Ir (ppy)3 as a photocatalyst . This cascade reactivity combines radical and polar processes and has proven applicable for a wide range of N-(acyloxy)phthalimides and diethyl (E)-(1-cyano-2-arylvinyl)phosphonates .Applications De Recherche Scientifique

Heterocyclic Chemistry and Material Applications

Research by Gómez et al. (2005) explored the chemical reactions of derivatives of 3-Oxocyclopent-1-enecarbonitrile, leading to the production of new heterocyclic compounds like cyclopentathiadiazines and dithiazoles. These compounds have shown promise in applications such as liquid crystals and near-infrared dyes.

Novel Aromatic Molecules for Sensing and Medicine

A study by Xiao et al. (2015) discovered a novel polycyclic aromatic molecule derived from this compound, exhibiting unique reactivity and potential in fluorescent sensing and medicinal chemistry. Some derivatives have shown high potency as anticancer agents and in tumor diagnosis.

Crystal Structure Analysis

P. E. O'bannon et al. (1991) reported on the synthesis and x-ray crystal structure of a derivative of this compound. This study contributes to the understanding of the molecular structure and reactivity of such compounds.

Catalytic Enantioselective Synthesis

Research by Zhong‐Yan Cao et al. (2018) discussed the development of catalytic enantioselective syntheses of oxindoles, using derivatives of this compound. These methodologies have implications in drug discovery and the synthesis of biologically active compounds.

Inclusion Complexes in Crystal Structures

Studies by Wei Liu et al. (2002) and Daxin Shi et al. (2009) found that certain derivatives of this compound form unexpected inclusion complexes in their crystal lattices, enhancing our understanding of molecular interactions and crystal engineering.

Synthesis of Functional Chemicals

In a paper by Aswin Garimalla and M. Harmata (2018), derivatives of this compound were synthesized, exploring their reactivity for producing cyclopentadienones, which are important in chemical synthesis.

Biochemical Applications

S. B. Vogensen et al. (2013) described the synthesis of a ligand derived from this compound for studying high-affinity γ-hydroxybutyrate (GHB) binding sites, indicating its potential in neuroscience research.

Organic Synthesis and Medicinal Chemistry

Research by J. Fahey et al. (1976) and F. Fleming et al. (1999) explored the transformation of this compound derivatives into various bioactive compounds, showing their relevance in the development of new pharmaceuticals.

Mécanisme D'action

Target of Action

It’s known that this compound is used in the synthesis of various organic compounds , suggesting its potential role in chemical reactions as a reactant or intermediate.

Mode of Action

3-Oxocyclopent-1-enecarbonitrile is involved in the synthesis of cyclopent-1-enecarbonitriles via a tandem Giese/HWE reaction initiated by visible light . This reaction combines radical and polar processes, proving applicable for a wide range of N-(acyloxy)phthalimides (which serve as precursors of the corresponding radicals) as well as diethyl (E)-(1-cyano-2-arylvinyl)phosphonates .

Biochemical Pathways

It’s known that this compound is involved in the synthesis of cyclopent-1-enecarbonitriles , which suggests it may influence related biochemical pathways.

Result of Action

The result of the action of this compound in the tandem Giese/HWE reaction is the formation of new sp3–sp3 and sp2–sp2 carbon-carbon bonds under mild conditions . This suggests that the compound plays a significant role in the formation of cyclopent-1-enecarbonitriles .

Action Environment

The action of this compound in the tandem Giese/HWE reaction is influenced by several environmental factors. The key parameters responsible for the success of the described strategy are: visible light, 1 mol% of photoredox catalyst, base, anhydrous solvent, and inert atmosphere . These factors suggest that the compound’s action, efficacy, and stability may be significantly influenced by the reaction environment.

Propriétés

IUPAC Name |

3-oxocyclopentene-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO/c7-4-5-1-2-6(8)3-5/h3H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPQQNWAYKBBBLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C=C1C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50545658 | |

| Record name | 3-Oxocyclopent-1-ene-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50545658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34250-16-3 | |

| Record name | 3-Oxocyclopent-1-ene-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50545658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1-(2,3-dimethoxyphenyl)-2-nitroethyl]-1H-indole](/img/structure/B3051440.png)

![Ethyl 3-[4-(trifluoromethyl)phenyl]prop-2-ynoate](/img/structure/B3051444.png)